molecular formula C26H19NO4 B12200138 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate

Cat. No.: B12200138
M. Wt: 409.4 g/mol
InChI Key: GTVQLIVEESQVPR-ZVHZXABRSA-N
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Description

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate is a complex organic compound that features an indole moiety, a benzoate ester, and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate typically involves multi-step organic reactions. One common method includes the condensation of 1-ethylindole-3-carbaldehyde with 3-oxobenzo[3,4-b]furan-6-yl benzoate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxindole derivatives, dihydro derivatives, and various substituted indole compounds .

Scientific Research Applications

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate is unique due to its combination of indole, furan, and benzoate functionalities, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C26H19NO4

Molecular Weight

409.4 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzoate

InChI

InChI=1S/C26H19NO4/c1-2-27-16-18(20-10-6-7-11-22(20)27)14-24-25(28)21-13-12-19(15-23(21)31-24)30-26(29)17-8-4-3-5-9-17/h3-16H,2H2,1H3/b24-14+

InChI Key

GTVQLIVEESQVPR-ZVHZXABRSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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